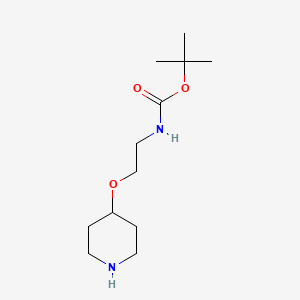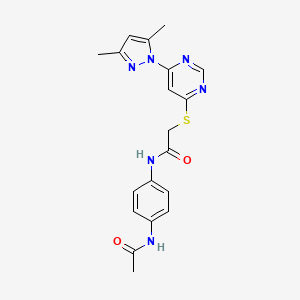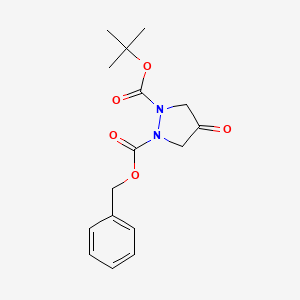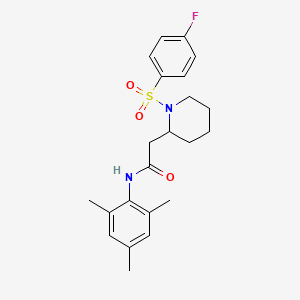![molecular formula C15H16N2O4 B2920140 8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid CAS No. 2490401-47-1](/img/structure/B2920140.png)
8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol, respectively, operates at mild reaction temperatures .Wissenschaftliche Forschungsanwendungen
1. Design and Synthesis of Helical Structures
Research by Jiang et al. (2003) explored the design and synthesis of oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid. Their study focused on characterizing helical structures of these oligomers, both in solid-state and in solution, revealing their potential for stable helical conformations. This research contributes to the understanding of quinoline-derived foldamers in molecular design (Jiang et al., 2003).
2. Development of Fluorescent Dyes for LCDs
Bojinov and Grabchev (2003) synthesized novel fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates. These compounds demonstrated a high orientation parameter in nematic liquid crystals, indicating their potential application in liquid crystal displays (LCDs) as dyes (Bojinov & Grabchev, 2003).
3. Synthesis and Transformations in Quinoline Derivatives
Aleksanyan and Hambardzumyan (2013) investigated the synthesis and transformations of various quinoline derivatives. Their work highlighted the applications of these compounds in biochemistry and medicine, particularly as fluorophores for studying biological systems (Aleksanyan & Hambardzumyan, 2013).
4. Photobiological Studies of Quinolinones
Fossa et al. (2002) conducted a study on novel furo and thienoquinolinones, aiming to develop photochemotherapeutic agents with increased antiproliferative activity and decreased toxic side effects. They assessed these compounds' potential in PUVA-therapy, a type of photochemotherapy (Fossa et al., 2002).
5. Antimycobacterial Evaluation of Ofloxacin Derivatives
Dinakaran et al. (2008) synthesized novel ofloxacin derivatives as potential antimycobacterial agents. They evaluated these compounds against various strains of Mycobacterium tuberculosis, highlighting their potential in treating mycobacterial infections (Dinakaran et al., 2008).
6. Metal-Free Synthesis of Quinoxaline Derivatives
Xie et al. (2019) reported a metal- and base-free protocol for synthesizing quinoxaline derivatives. This method presents an eco-friendly approach to preparing structurally significant motifs found in natural products and drugs (Xie et al., 2019).
Eigenschaften
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-9-7-10(13(18)19)8-16-12(9)11/h4-8H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDAVFQNTKYINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=CC(=CN=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2920057.png)

![3-[(3-Fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2920065.png)
![3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2920066.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2920069.png)
![N~6~-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2920070.png)

![2-Benzyl-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2920073.png)
![N-(3-ethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2920074.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B2920077.png)
![N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide](/img/structure/B2920078.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide](/img/structure/B2920079.png)
